1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene)
Description
The compound 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) is a multifunctional organic molecule that contains sulfonyl and bromine groups. This compound is not directly discussed in the provided papers, but its structure suggests it could be related to the synthesis and reactivity of sulfonyl-containing aromatics and their derivatives.
Synthesis Analysis
The synthesis of sulfonyl-containing compounds can involve various strategies, including the reaction of sulfonyl chlorides with aromatic compounds or the sulfonation of aromatic rings. For example, the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole) involves the reaction with secondary amines at room temperature, leading to the formation of sulfamides and N-sulfonylbenzotriazoles . Similarly, the multi-coupling reagent 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles to yield unsaturated sulfones . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonyl-containing compounds can be complex, with potential for various isomeric forms and conformations. For instance, the crystal and molecular structure of S,S-[sulfonylbis(1,4-phenylene)] di(thiobenzoate) shows that the molecules are asymmetric and the aromatic rings can be nearly perpendicular to each other . This suggests that the target compound may also exhibit a complex three-dimensional structure, which could be elucidated using techniques such as X-ray crystallography.
Chemical Reactions Analysis
Sulfonyl groups are known to participate in a variety of chemical reactions. The sulfonation process, for example, can lead to the formation of sulfonic acids and their derivatives . The presence of bromine atoms in the target compound also suggests potential for nucleophilic substitution reactions, where the bromine atoms could be replaced by other groups. The reactivity of similar compounds, such as the dilithiated species of (isopropylsulfonyl)benzene, has been utilized for the synthesis of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl-containing compounds can vary widely depending on their structure. For example, the presence of sulfonyl groups can influence the solubility of the compound in polar solvents. The highly twisted substituted arenes, such as 1,4-dialkyl-2,3,5,6-tetrakis(alkylsulfonyl)benzenes, exhibit unique structural features that can affect their physical properties, such as melting points and boiling points . The target compound's bromine atoms could also contribute to its density and reactivity.
Scientific Research Applications
Catalytic Applications
N,N′-Dibromo-N,N′-1,2-ethanediylbis (benzene sulfonamide) derivatives have been explored for their catalytic applications, particularly in the trimethylsilylation of alcohols and phenols, which is a crucial step in protecting functional groups during complex synthetic processes. This catalysis occurs under both solution and solvent-free conditions, showcasing the versatility of sulfonylbis compounds in organic synthesis (Khazaei et al., 2007).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds involving dilithiated species of sulfonylbis compounds, such as (isopropylsulfonyl)benzene, highlights their role in creating five-membered heterocycles. These heterocycles are significant in developing pharmaceuticals and materials science due to their unique chemical properties (Cabiddu et al., 1993).
Crosslinking Reagents
Sulfonylbis compounds also serve as novel bifunctional crosslinking reagents, essential in bioorganic synthesis for creating complex molecular structures. These reagents facilitate the formation of stable covalent bonds between different molecules, which is crucial in drug development and the synthesis of biomaterials (Hosmane et al., 1990).
Proton Exchange Membranes
In the field of materials science, particularly for fuel cell applications, sulfonylbis compounds have been incorporated into poly(ether sulfone)s to create locally and densely sulfonated polymers. These polymers form well-defined phase-separated structures, leading to efficient proton conduction, which is vital for the performance of fuel cells (Matsumoto et al., 2009).
properties
IUPAC Name |
1,3-dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-(2,3-dibromopropoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br8O4S/c19-5-9(21)7-29-17-13(23)1-11(2-14(17)24)31(27,28)12-3-15(25)18(16(26)4-12)30-8-10(22)6-20/h1-4,9-10H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZVMVIHYSYLSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCC(CBr)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044942 | |
Record name | 1,1'-Sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
965.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) | |
CAS RN |
42757-55-1 | |
Record name | Tetrabromobisphenol S bis(2,3-dibromopropyl ether) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42757-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042757551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl] sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-SULFONYLBIS(3,5-DIBROMO-4-(2,3-DIBROMOPROPOXY)BENZENE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00U7T33ZVU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.